One of the primary areas of research for Icosapent sodium is its effect on triglyceride levels. Triglycerides are a type of fat stored in the body and high levels are associated with increased risk of cardiovascular events. Studies have shown that Icosapent sodium can effectively lower triglyceride levels. The REDUCE-IT trial, a large randomized controlled trial, demonstrated that Icosapent ethyl (the acid form of Icosapent sodium) in combination with statin therapy significantly reduced cardiovascular events, including myocardial infarction, stroke, coronary revascularization, and cardiovascular death, in patients with elevated triglycerides despite optimal statin therapy ().
The mechanism by which Icosapent sodium lowers triglycerides and reduces cardiovascular risk is not fully understood, but it is thought to involve multiple factors, including:
While the primary focus of research has been on lowering triglycerides and reducing cardiovascular risk in patients with ASCVD, investigations are ongoing to explore the potential benefits of Icosapent sodium in other areas, including:
Icosapent sodium is typically derived from fish oil through a process of purification and concentration. However, recent research explores the possibility of producing EPA from microalgae, offering a more sustainable alternative [].
Icosapent sodium is being investigated for its potential role in reducing cardiovascular risk factors such as triglycerides and inflammation. It is also being studied for its effects on other conditions, including depression and non-alcoholic fatty liver disease [].
Icosapent sodium has a long, straight carbon chain with five double bonds (a highly unsaturated structure) and a carboxyl group (COOH) at one end. The sodium ion (Na+) is attached to the carboxyl group. This structure allows EPA to participate in various biological processes.
Icosapent sodium is typically not synthesized in a laboratory setting. Instead, it is purified and concentrated from natural sources like fish oil.
Like other fatty acids, Icosapent sodium can undergo oxidation, breaking down into smaller molecules. This process can be accelerated by heat, light, and exposure to oxygen.
In the body, Icosapent sodium serves as a substrate for the production of various eicosanoids, signaling molecules involved in inflammation, blood clotting, and other physiological processes.
C20H29COONa (icosapent sodium) + 3 O2 (oxygen) -> 40 CO2 (carbon dioxide) + 29 H2O (water) + Na2CO3 (sodium carbonate) [Equation based on general fatty acid oxidation]
The exact mechanism of action of Icosapent sodium is still being elucidated, but several potential mechanisms are involved:
The REDUCE-IT trial demonstrated that Icosapent ethyl (a similar formulation to Icosapent sodium) reduced the risk of major adverse cardiovascular events in patients with elevated triglycerides despite taking statin medication.
Icosapent sodium is generally well-tolerated, but some side effects may occur, including belching, heartburn, loose stools, and joint pain.